molecular formula C6H8N4O B1369564 2-Methyl-5-pyrimidinecarbohydrazide CAS No. 1266378-04-4

2-Methyl-5-pyrimidinecarbohydrazide

Cat. No. B1369564
M. Wt: 152.15 g/mol
InChI Key: RCIGCRJCIPEEIM-UHFFFAOYSA-N
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Description

2-Methyl-5-pyrimidinecarbohydrazide is a chemical compound with the CAS Number: 1266378-04-4 and a molecular weight of 152.16 . The IUPAC name for this compound is 2-methyl-5-pyrimidinecarbohydrazide .


Molecular Structure Analysis

The InChI code for 2-Methyl-5-pyrimidinecarbohydrazide is 1S/C6H8N4O/c1-4-8-2-5(3-9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Methyl-5-pyrimidinecarbohydrazide has a molecular weight of 152.16 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Synthesis and Biological Activity

2-Methyl-5-pyrimidinecarbohydrazide derivatives show promise as therapeutic candidates due to their notable biological diversity in drug design. They have been synthesized in a domino reaction involving a one-pot three-component reaction, with potential for anti-plasmodial activity development (Ajani et al., 2019).

Antiviral and Antitumor Potential

Pyrimidine derivatives, including 2-Methyl-5-pyrimidinecarbohydrazide, are being explored for antiviral and antitumor activities. For example, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has shown potency against mammalian dihydrofolate reductase and activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Inhibition of Enzymes in Metabolic Disorders

Novel Pyrimidine-5-carboxamide compounds, which can be derived from 2-Methyl-5-pyrimidinecarbohydrazide, have been identified as Nicotinamide N-methyltransferase (NNMT) inhibitors. They show promise in the treatment of metabolic disorders such as type 2 diabetes mellitus and chronic kidney disease (Sabnis, 2021).

Enhancing RNA Stability

Pyrimidine modifications in tRNA, which could involve derivatives of 2-Methyl-5-pyrimidinecarbohydrazide, play a role in stabilizing certain RNA structures. These modifications can enhance the interaction between the pyrimidine base and the RNA backbone, thus influencing RNA function (Kawai et al., 1992).

Role in DNA Methylation and Epigenetics

5-Methylcytosine, a pyrimidine derivative, is a key player in DNA methylation, a process critical for gene regulation and development. Research on derivatives of 2-Methyl-5-pyrimidinecarbohydrazide could contribute to our understanding of epigenetic modifications in DNA (Becker et al., 1985).

properties

IUPAC Name

2-methylpyrimidine-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-4-8-2-5(3-9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIGCRJCIPEEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-pyrimidinecarbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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